molecular formula C18H17N3O3 B2454984 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one CAS No. 1173100-09-8

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one

Cat. No.: B2454984
CAS No.: 1173100-09-8
M. Wt: 323.352
InChI Key: QPKCXMZRNGVLMM-UHFFFAOYSA-N
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Description

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting nitriles with amidoximes under specific conditions.

    Coupling Reactions: The furan and oxadiazole rings can be coupled using palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: Various substitution reactions can take place, especially at the benzyl and pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dihydro-oxadiazoles.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for biological imaging.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Inhibiting the activity of specific enzymes.

    Activation: Activating certain receptors or signaling pathways.

    Binding: Binding to DNA or RNA to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-benzylpyrrolidin-2-one
  • 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(4-methylbenzyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group may impart unique steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-2-3-6-13(12)10-21-11-14(9-16(21)22)17-19-18(24-20-17)15-7-4-8-23-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCXMZRNGVLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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